molecular formula C32H22N4O2 B1585266 1,1'-Diethyl-[3,3'-bidibenzo[cd,g]indazole]-6,6'(1H,1'H)-dione CAS No. 4203-77-4

1,1'-Diethyl-[3,3'-bidibenzo[cd,g]indazole]-6,6'(1H,1'H)-dione

Cat. No.: B1585266
CAS No.: 4203-77-4
M. Wt: 494.5 g/mol
InChI Key: HMVVJYXWTGGFDR-UHFFFAOYSA-N
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Description

[3,3’-Bianthra[1,9-cd]pyrazole]-6,6’(1H,1’H)-dione, 1,1’-diethyl- is a complex organic compound with a unique structure that features two anthraquinone units linked by a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,3’-Bianthra[1,9-cd]pyrazole]-6,6’(1H,1’H)-dione, 1,1’-diethyl- typically involves multi-step organic reactions. One common method includes the condensation of anthraquinone derivatives with hydrazine to form the pyrazole ring. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[3,3’-Bianthra[1,9-cd]pyrazole]-6,6’(1H,1’H)-dione, 1,1’-diethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moieties back to hydroquinone forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted anthraquinone derivatives, hydroquinones, and other functionalized aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, [3,3’-Bianthra[1,9-cd]pyrazole]-6,6’(1H,1’H)-dione, 1,1’-diethyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a fluorescent probe due to its strong absorption and emission properties. It can be used in imaging techniques to study cellular processes and molecular interactions.

Medicine

In medicine, [3,3’-Bianthra[1,9-cd]pyrazole]-6,6’(1H,1’H)-dione, 1,1’-diethyl- is investigated for its potential therapeutic properties. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)

Mechanism of Action

The mechanism of action of [3,3’-Bianthra[1,9-cd]pyrazole]-6,6’(1H,1’H)-dione, 1,1’-diethyl- involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, affecting their function and activity. The compound’s ability to generate reactive oxygen species (ROS) also plays a role in its biological effects, leading to oxidative stress and cell death in certain contexts.

Comparison with Similar Compounds

Similar Compounds

    Anthraquinone: A simpler structure with similar redox properties.

    Pyrazole: A basic structure that forms the core of the compound.

    Hydroquinone: A reduced form of quinone with antioxidant properties.

Uniqueness

What sets [3,3’-Bianthra[1,9-cd]pyrazole]-6,6’(1H,1’H)-dione, 1,1’-diethyl- apart from these similar compounds is its combined structural features, which confer unique electronic and photophysical properties. This makes it particularly valuable in applications requiring specific optical and electronic characteristics.

Properties

IUPAC Name

15-ethyl-11-(15-ethyl-8-oxo-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-11-yl)-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22N4O2/c1-3-35-29-19-9-5-7-11-21(19)31(37)23-13-17(15-25(33-35)27(23)29)18-14-24-28-26(16-18)34-36(4-2)30(28)20-10-6-8-12-22(20)32(24)38/h5-16H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVVJYXWTGGFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=CC(=CC3=N1)C4=CC5=NN(C6=C5C(=C4)C(=O)C7=CC=CC=C76)CC)C(=O)C8=CC=CC=C82
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22N4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4203-77-4
Record name (3,3'-Bianthra(1,9-cd)pyrazole)-6,6'(1H,1'H)-dione, 1,1'-diethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004203774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,1'-Diethyl-[3,3'-bidibenzo[cd,g]indazole]-6,6'(1H,1'H)-dione
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